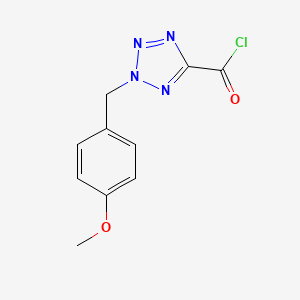
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate is a chemical compound with the molecular formula C10H11NO5S. It is an organic compound that belongs to the class of sulfonyl isocyanates. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-methoxyethoxy)-benzene sulfonyl isocyanate typically involves the reaction of 2-(2-Methoxyethoxy)benzenesulfonyl chloride with a suitable isocyanate source. One common method involves the use of phosgene as the isocyanate source. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form urea derivatives.
Alcohols: Reacts with alcohols to form carbamate derivatives.
Solvents: Common solvents used in these reactions include dichloromethane, toluene, and acetonitrile.
Major Products Formed
Urea Derivatives: Formed from reactions with amines.
Carbamate Derivatives: Formed from reactions with alcohols.
Aplicaciones Científicas De Investigación
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of amine groups.
Biology: Utilized in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of o-(2-methoxyethoxy)-benzene sulfonyl isocyanate involves its reactivity with nucleophiles. The sulfonyl isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of stable urea and carbamate linkages, which are important in various chemical and biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenyl isocyanate: Similar in structure but lacks the sulfonyl group.
Benzene-1-sulfonyl isocyanate: Similar but lacks the methoxyethoxy substituent.
Uniqueness
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate is unique due to the presence of both the methoxyethoxy and sulfonyl groups, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable reagent in organic synthesis and industrial applications.
Propiedades
Número CAS |
89020-61-1 |
|---|---|
Fórmula molecular |
C10H11NO5S |
Peso molecular |
257.27 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C10H11NO5S/c1-15-6-7-16-9-4-2-3-5-10(9)17(13,14)11-8-12/h2-5H,6-7H2,1H3 |
Clave InChI |
SMSHHKNNPMVPMK-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC=CC=C1S(=O)(=O)N=C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dioxolane, 2-[(4-nitrophenyl)methyl]-](/img/structure/B8681952.png)
![3-Methylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8681956.png)




![N-Benzyl-3-bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8681972.png)




